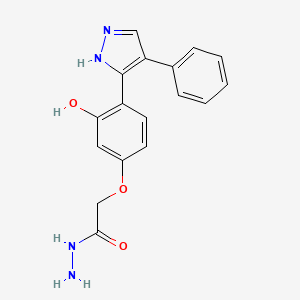

2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Description

Chemical Structure and Properties The compound 2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide (molecular formula: C₁₉H₁₇F₃N₄O₄; molecular weight: 422.36 g/mol) features a phenoxy core substituted with a pyrazole ring bearing a trifluoromethyl (-CF₃) and a 4-methoxyphenyl group (). Key physicochemical properties include:

Properties

IUPAC Name |

2-[3-hydroxy-4-(4-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c18-20-16(23)10-24-12-6-7-13(15(22)8-12)17-14(9-19-21-17)11-4-2-1-3-5-11/h1-9,22H,10,18H2,(H,19,21)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHPOBTVDHYBNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting phenylhydrazine with an appropriate β-diketone under acidic conditions.

Ether Formation: The pyrazole derivative is then reacted with a hydroxyphenyl compound in the presence of a base such as potassium carbonate to form the ether linkage.

Acetohydrazide Formation: The final step involves the introduction of the acetohydrazide group. This can be done by reacting the ether compound with ethyl chloroacetate followed by hydrazinolysis.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or quinone derivative.

Reduction: The acetohydrazide group can be reduced to form corresponding amines.

Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Various substituted phenyl or pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antioxidant and anti-inflammatory agent . In a study focusing on similar pyrazole derivatives, it was noted that compounds with pyrazole structures exhibit significant antioxidant activity, which is crucial in combating oxidative stress-related diseases . The hydrazide moiety enhances the compound's ability to interact with various biological targets.

Biological Assays

Recent studies have highlighted the use of 2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide in biological assays aimed at evaluating its antimicrobial and antifungal properties. For instance, derivatives of pyrazole have shown efficacy against strains such as Staphylococcus aureus and Candida albicans, indicating that this compound could potentially be developed into a therapeutic agent for infections .

Molecular Docking Studies

Computational studies involving molecular docking have been employed to predict the interactions of this compound with various biological macromolecules. Such studies can provide insights into the binding affinity and specificity of the compound towards target enzymes or receptors, aiding in the rational design of new derivatives with enhanced activity .

Case Study 1: Antimicrobial Activity

In a comparative study of various pyrazole derivatives, this compound was found to exhibit a significant zone of inhibition against E. coli and S. aureus. The results indicated that modifications in the phenolic structure could enhance antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Case Study 2: Antioxidant Potential

Another study focused on the antioxidant capabilities of similar compounds revealed that those containing the pyrazole moiety demonstrated superior scavenging activity against free radicals compared to their non-pyrazole counterparts. This suggests that this compound could be effective in preventing oxidative damage in biological systems .

Summary Table: Applications and Findings

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the alteration of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Containing Acetohydrazides

Polyfluoroalkyl-Substituted Pyrazol-3-ones ()

- Structural Differences: These analogs replace the trifluoromethyl group with longer polyfluoroalkyl chains (e.g., nonafluorobutyl) or arylhydrazinylidene groups.

- The target compound’s -CF₃ group balances lipophilicity and metabolic stability .

- Synthesis : Cyclization of hydrazinylidene-3-oxoesters, differing from the target’s pyrazole formation via cyclocondensation ().

Pyridazinone-Based Acetohydrazides ()

- Structural Differences: A pyridazinone ring replaces the pyrazole, with fluorophenylpiperazine substituents.

- Impact on Properties : Piperazine introduces polarity, improving aqueous solubility. The fluorine atom in these analogs may enhance pharmacokinetic profiles compared to the target’s methoxyphenyl group .

- Biological Activity: Pyridazinones are associated with CNS activity, whereas the target’s pyrazole core is more common in anti-inflammatory agents.

Benzimidazole and Triazole Derivatives ()

Ethyl-Thio Benzimidazolyl Acetohydrazides ()

- Structural Differences : A benzimidazole ring replaces the pyrazole, with ethylthio (-S-C₂H₅) substituents.

- Biological Activity : These derivatives exhibit α-glucosidase inhibition (IC₅₀: 6.10–7.34 μM), suggesting the target’s pyrazole and -CF₃ groups could modulate similar enzyme interactions .

- Physicochemical Comparison : Lower molecular weight (~350–400 g/mol) but higher H-bond acceptors (9–10) than the target compound.

Triazole-Sulfanyl Acetohydrazides ()

- Structural Differences : Triazole rings with sulfanyl (-S-) or allyl groups.

Quinazolinone and Coumarin Derivatives ()

Quinazolinone Acetohydrazides ()

- Structural Differences: A quinazolinone core replaces the pyrazole, often with thioether linkages.

- Biological Relevance: Quinazolinones are known for antitumor and antimicrobial activity. The target’s pyrazole may offer improved metabolic stability over quinazolinones’ labile ketone groups .

Coumarin-Chalcone Acetohydrazides ()

- Structural Differences : Coumarin and chalcone moieties introduce extended π-systems.

- Functional Impact : These derivatives exhibit fluorescence and antioxidant activity, whereas the target’s simpler structure prioritizes synthetic accessibility and pharmacokinetic optimization .

Biological Activity

2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex organic compound that has drawn attention in various fields of research due to its unique structural features and potential biological activities. This compound incorporates functional groups such as phenoxy, pyrazolyl, and acetohydrazide, which contribute to its diverse chemical properties and reactivity.

Chemical Structure

The molecular formula for this compound is . The structure includes a pyrazole ring that is known for its biological activity, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the pyrazole moiety allows it to bind effectively to active sites on enzymes, potentially inhibiting their functions and affecting various metabolic pathways. This mechanism is crucial for its applications in drug design and development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4 | A549 (Lung) | 26 |

| Compound 5 | Various Tumor Cells | 49.85 |

| Compound 35 | HCT-116 (Colon), Huh-7 (Liver), MCF-7 (Breast) | 1.1, 1.6, 3.3 |

These findings suggest a promising avenue for further investigation into the therapeutic efficacy of this compound in cancer treatment .

Anti-inflammatory Properties

In addition to anticancer activity, pyrazole derivatives are recognized for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

A notable study focused on the synthesis and evaluation of pyrazole derivatives demonstrated that certain modifications in the structure could enhance their biological activity. For example, compounds with specific substituents on the pyrazole ring exhibited improved potency against cancer cell lines compared to their parent compounds .

Another study explored the interaction of pyrazole derivatives with key enzymes involved in cancer progression, revealing that these compounds could serve as effective inhibitors .

Applications in Drug Design

Given its diverse biological activities, this compound represents a valuable scaffold for drug discovery. Its potential applications include:

- Anticancer Agents : Targeting specific cancer pathways.

- Anti-inflammatory Drugs : Modulating immune responses.

- Biochemical Probes : Investigating enzyme functions in cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.